(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
Introduction to Benzofuran-Based Pharmacological Agents
Benzofuran, a heterocyclic scaffold comprising fused benzene and furan rings, serves as a cornerstone in medicinal chemistry due to its versatile pharmacological profile. Natural benzofurans, such as those isolated from Asteraceae and Rutaceae species, exhibit antimicrobial, anticancer, and anti-inflammatory properties. Synthetic derivatives further expand these applications, with modifications at specific positions on the benzofuran core enhancing target selectivity and potency. For instance, amiodarone (a benzofuran-based antiarrhythmic) and bufuralol (a β-adrenergic blocker) demonstrate the scaffold’s adaptability to diverse therapeutic areas.
The compound under review integrates strategic substituents at positions 2 and 7 of the benzofuran-3(2H)-one core, aligning with SAR trends that prioritize electron-withdrawing groups and hybrid heterocycles for optimized bioactivity.
Structural Classification of (Z)-2-(Benzo[d]dioxol-5-ylmethylene)-7-((3,5-Dimethylpiperidin-1-yl)methyl)-6-Hydroxybenzofuran-3(2H)-one
This derivative’s structure comprises three key components (Table 1):
Table 1: Structural Components of the Compound
Benzofuran-3(2H)-one Core
The benzofuran-3(2H)-one motif provides a planar, aromatic system that facilitates π-π stacking with biological targets, such as enzyme active sites or DNA intercalation pockets. The ketone at C3 enhances polarity, potentially improving water solubility compared to non-ketonic benzofurans.
Benzo[d]dioxol-5-ylmethylene Substituent (C2)
The Z-configuration of this substituent positions the dioxole ring coplanar with the benzofuran core, optimizing electronic conjugation. The dioxole’s electron-rich oxygen atoms may engage in hydrogen bonding or dipole interactions, as seen in SAR studies where methoxy and dioxolyl groups enhanced antimicrobial and anticancer activities.
3,5-Dimethylpiperidin-1-ylmethyl Substituent (C7)
The piperidine ring’s methylation at C3 and C5 increases lipophilicity, promoting membrane permeability. Piperazine and piperidine derivatives are recurrent in anticancer agents due to their ability to modulate cellular uptake and target affinity. For example, hybrid benzofuran-piperidine compounds showed IC~50~ values below 2.75 μM against lung and colonic cancer cells.
Hydroxyl Group (C6)
The C6 hydroxyl group contributes to hydrogen-bonding interactions, a feature correlated with improved binding to enzymes like glucosamine-6-phosphate synthase in antimicrobial studies.
Positional Significance of Piperidinylmethyl and Dioxolylmethylene Substituents
Piperidinylmethyl at C7
Position C7 is a strategic site for introducing nitrogen-containing heterocycles, which often enhance anticancer and antimicrobial efficacy. The 3,5-dimethylpiperidinyl group in this compound likely stabilizes hydrophobic interactions within target binding pockets. Comparative studies show that piperazine analogs with electron-withdrawing substituents (e.g., fluoro or cyano groups) at the para position of attached aryl rings exhibit superior cytotoxicity. The methyl groups here may mimic such effects by altering electron density and steric bulk (Table 2).
Table 2: Impact of Piperidine Substituents on Bioactivity
Dioxolylmethylene at C2
The benzo[d]dioxol-5-ylmethylene group at C2 introduces a rigid, conjugated system that restricts rotational freedom, potentially improving target specificity. SAR analyses indicate that electron-donating groups at C2 (e.g., methoxy or dioxolyl) enhance anticancer activity by up to 40% compared to unsubstituted analogs. The dioxole’s oxygen atoms may also participate in charge-transfer interactions, as observed in benzofuran derivatives targeting Mycobacterium tuberculosis.
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-14-7-15(2)11-25(10-14)12-18-19(26)5-4-17-23(27)22(30-24(17)18)9-16-3-6-20-21(8-16)29-13-28-20/h3-6,8-9,14-15,26H,7,10-13H2,1-2H3/b22-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVNITKCSVJHDM-AFPJDJCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H23NO5, with a molecular weight of 381.428 g/mol. The structure includes a benzofuran core and a benzo[d][1,3]dioxole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO5 |
| Molecular Weight | 381.428 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzofuran and benzo[d][1,3]dioxole structures. For instance, derivatives featuring these moieties have demonstrated significant cytotoxic effects against various cancer cell lines.
In one study, synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl groups exhibited IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells, indicating strong antiproliferative activity compared to the standard drug doxorubicin (IC50 values of 7.46 µM for HepG2) .
The mechanisms underlying the anticancer effects include:
- EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Assessment via annexin V-FITC staining indicated increased apoptosis in treated cells.
- Cell Cycle Arrest : Analysis revealed that these compounds can induce G1 phase arrest in cancer cells.
Anti-inflammatory Properties
Investigations into the anti-inflammatory potential of related compounds suggest that they may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. These findings indicate that this compound could be a candidate for further exploration in inflammatory diseases.
Case Studies
A study focusing on similar benzofuran derivatives demonstrated their efficacy in reducing inflammation markers in vitro and in vivo models. For example:
- Model : Carrageenan-induced paw edema in rats.
- Results : Significant reduction in paw swelling compared to controls, indicating anti-inflammatory activity.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | IC50 HepG2 (µM) | IC50 MCF7 (µM) | Mechanism of Action |
|---|---|---|---|
| (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran | 2.38 | 4.52 | EGFR Inhibition |
| Doxorubicin | 7.46 | 4.56 | DNA Intercalation |
| Other Benzofuran Derivatives | Varies | Varies | Various (e.g., apoptosis) |
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Core Structure : A benzofuran backbone.
- Functional Groups : Hydroxyl group and a benzo[d][1,3]dioxole moiety.
- Substituents : Methyl groups and a piperidine derivative.
These features suggest that the compound may exhibit diverse biological activities through interactions with various biological targets.
Biological Activities
Research indicates that compounds with similar structural motifs often show enhanced biological activity. The potential applications of this compound include:
1. Antioxidant Activity
The presence of hydroxyl groups is commonly associated with antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
2. Anticancer Properties
Compounds similar to (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one have shown efficacy in inhibiting cancer cell proliferation. Studies suggest that the benzofuran core may interact with cancer-related pathways, leading to apoptosis in tumor cells.
3. Antimicrobial Effects
The piperidine substituent indicates potential antimicrobial activity. Research on similar compounds has shown effectiveness against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
Synthetic Chemistry Applications
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for:
- Modification and Functionalization : The hydroxyl and methylene groups can be modified to create derivatives with tailored properties.
- Use in Drug Discovery : The compound can be used as a lead structure in the design of new pharmaceuticals targeting specific diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability, suggesting potential for use in oxidative stress-related conditions. |
| Study B | Anticancer Activity | Showed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics. |
| Study C | Antimicrobial Activity | Exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, warranting further investigation for therapeutic use. |
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzodioxole group may confer greater metabolic stability compared to 11a’s trimethylbenzylidene or 11b’s cyanobenzylidene.
- The 3,5-dimethylpiperidin-1-ylmethyl group likely enhances solubility relative to the methylfuran in 11a , 11b , and 12 .
- The absence of a nitrile (CN) group in the target compound may reduce electrophilic reactivity compared to 11b and 12 .
Physicochemical and Spectroscopic Properties
- Lipophilicity : The benzodioxole and dimethylpiperidine groups in the target compound suggest higher logP than 11a–12 , which contain polar nitriles or furans.
- Hydrogen Bonding : The 6-hydroxy group enables stronger hydrogen bonding than the NH groups in 11a–b (IR: 3436–3423 cm⁻¹ ).
- Thermal Stability : Melting points of analogs (11a–12 : 213–269°C ) suggest that the target compound’s stability may depend on crystallinity, which could be analyzed via tools like Mercury .
Research Tools and Methodologies
- Structural Elucidation : Analogous compounds in used IR, NMR, and MS ; the target compound would require similar techniques.
- Crystallography : SHELX and Mercury are widely used for analyzing packing patterns and intermolecular interactions, critical for comparing crystal structures.
- Database Resources : Tools like the Gas Hydrate Research Database () are less relevant here, but crystallographic databases (e.g., Cambridge Structural Database) could provide structural benchmarks .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the benzofuran core of this compound?
- The benzofuran core can be synthesized via palladium-catalyzed Suzuki cross-coupling in aqueous media, which ensures regioselectivity and functional group compatibility. For example, arylboronic acids can couple with halogenated benzofuran precursors under mild conditions (60–80°C, 12–24 hrs) using Pd(PPh₃)₄ as a catalyst .
- Knoevenagel condensation is another key step for introducing the benzo[d][1,3]dioxol-5-ylmethylene group. Optimize reaction conditions (e.g., solvent: ethanol, catalyst: piperidine) to achieve high yields (~70–85%) .
Q. How can the Z-configuration of the exocyclic double bond be confirmed experimentally?
- Use NOESY NMR to detect spatial proximity between the benzo[d][1,3]dioxole protons and the benzofuran carbonyl group, which confirms the Z-geometry.
- X-ray crystallography provides definitive stereochemical evidence. For similar compounds, bond angles of ~120° around the double bond and interatomic distances (<4 Å) between key substituents are diagnostic .
Q. What in vitro assays are recommended for initial evaluation of acetylcholinesterase (AChE) inhibitory activity?
- Employ the Ellman assay with slight modifications:
- Prepare AChE (0.1 U/mL) in phosphate buffer (pH 8.0).
- Incubate with the compound (0.1–100 µM) and substrate (acetylthiocholine iodide) at 37°C for 20 min.
- Measure absorbance at 412 nm to quantify thiocholine production. IC₅₀ values <10 µM indicate strong inhibition .
Advanced Research Questions
Q. How does the (3,5-dimethylpiperidin-1-yl)methyl substituent influence metabolic stability?
- Conduct microsomal stability assays (human/rat liver microsomes) to assess oxidative metabolism.
- Compare half-life (t₁/₂) and intrinsic clearance (CLint) of the compound with/without the piperidine group. Piperidine derivatives often show enhanced stability due to reduced CYP450-mediated oxidation .
Q. What strategies resolve low yields (<30%) during the Knoevenagel condensation step?
- Optimize catalysts : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) to enhance enolate formation.
- Control moisture : Use molecular sieves (3Å) to sequester water, preventing retro-aldol side reactions.
- Temperature modulation : Gradual heating (40°C → 80°C) minimizes decomposition of the α,β-unsaturated ketone intermediate .
Q. How does the Z-configuration affect binding to AChE compared to the E-isomer?
- Perform molecular docking studies (e.g., AutoDock Vina) using the AChE crystal structure (PDB: 1ACJ).
- The Z-isomer’s benzo[d][1,3]dioxole group aligns with the catalytic anionic site (CAS), forming π-π interactions with Trp286. The E-isomer shows weaker binding (ΔG difference: ~2.5 kcal/mol) due to steric clashes with Phe295 .
Q. How can contradictory data on aqueous solubility be resolved?
- Use HPLC-UV to measure solubility in PBS (pH 7.4) under controlled conditions (25°C, 24 hrs).
- For poorly soluble analogs (<10 µg/mL), employ cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 1:2 molar ratio) to enhance solubility by 5–10 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
